
5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
説明
5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H11BrN4 and its molecular weight is 291.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile belongs to the pyrazoline class, recognized for its utility in synthesizing a broad spectrum of heterocyclic compounds. The reactivity of similar derivatives has led to the creation of diverse heterocyclic structures like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, serving as building blocks for novel pharmaceuticals and dyes. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes from precursors such as amines, α-aminocarboxylic acids, phenols, and more, highlighting their significant role in synthetic organic chemistry and material science (Gomaa & Ali, 2020).
Anticancer Agents Development
Research into pyrazoline derivatives, including structures similar to this compound, has demonstrated their potential in developing new anticancer agents. Pyrazolines exhibit exciting electronic properties with dynamic applications, including significant biological effects against cancer. Synthesizing diverse pyrazoline derivatives has been a key focus, showing essential biological impact and propelling further research in this domain for anticancer applications (Ray et al., 2022).
Pharmacological Effects
Pyrazoline compounds are noted for their extensive pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and several other activities. Their utility spans across various therapeutic applications, indicating the versatility of the pyrazoline scaffold in drug discovery and the potential for novel drug development targeting a range of diseases and conditions (Shaaban et al., 2012).
Monoamine Oxidase Inhibition
The pyrazoline scaffold has been identified as a promising structure for the inhibition of monoamine oxidase (MAO), crucial for treating depression and other neurological disorders. Substitutions at various positions of the pyrazoline nucleus have shown significant activity toward MAO, demonstrating the compound's relevance in developing treatments for neurological conditions (Mathew et al., 2013).
作用機序
Target of Action
activities . These compounds target various microorganisms including Mycobacterium tuberculosis , Plasmodium falciparum , Trypanosoma cruzi , Staphylococcus aureus or methicillin-resistant S. aureus (MRSA) , and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .
Mode of Action
It’s worth noting that similar compounds such as 5-amino-1,2,4-oxadiazoles have shown higher anti-bacterial activity against multidrug-resistant strains such asStaphylococcus aureus and Klebsiella pneumonia .
Result of Action
Similar compounds have shown potential as anti-infective agents .
生化学分析
Biochemical Properties
5-Amino-1-(2-bromo-5-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes and functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity. This inhibition can lead to the disruption of signaling pathways and cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes .
特性
IUPAC Name |
5-amino-1-(2-bromo-5-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4/c1-7-3-4-10(13)11(5-7)17-12(15)9(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKXACHWRZYXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)N2C(=C(C(=N2)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415374.png)
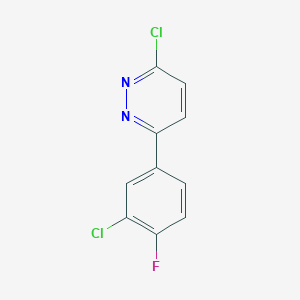
![7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415378.png)
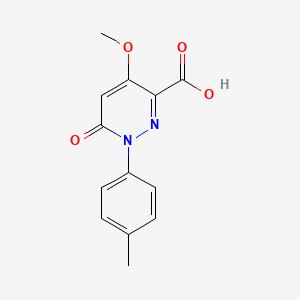
![4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine](/img/structure/B1415381.png)
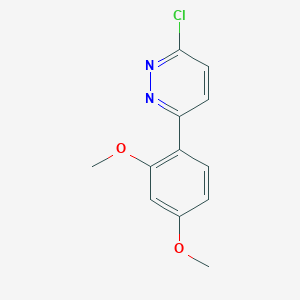
![[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1415383.png)
![Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B1415385.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415386.png)
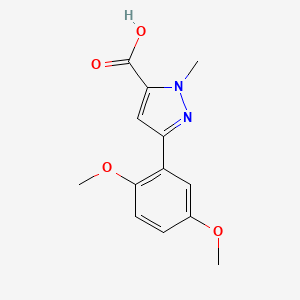
![{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415393.png)
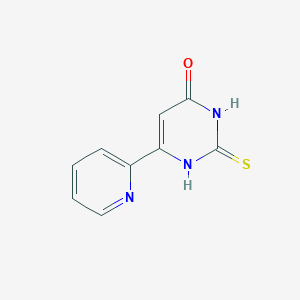
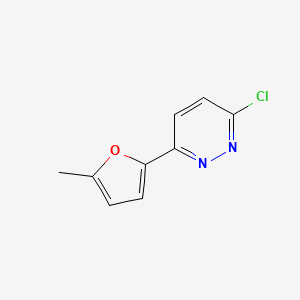
![3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1415396.png)
